molecular formula C20H21F3N4O5 B10945878 ethyl (2Z)-2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]-3-hydroxybut-2-enoate

ethyl (2Z)-2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]-3-hydroxybut-2-enoate

Cat. No.: B10945878
M. Wt: 454.4 g/mol
InChI Key: DDAUGZQGBGLJOT-XCCUDKMUSA-N
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Description

ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrimidinyl hydrazone moiety, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl hydrazine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired hydrazone intermediate. Subsequent steps may include the addition of various functional groups to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield hydrazine derivatives or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to ensure optimal yields and selectivity.

Major Products Formed

Major products formed from these reactions include trifluoromethylated alcohols, hydrazine derivatives, and substituted pyrimidinyl compounds

Scientific Research Applications

ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to the observed biological effects.

Comparison with Similar Compounds

ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE can be compared with other similar compounds, such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the dimethoxyphenyl group but lacks the trifluoromethyl and pyrimidinyl hydrazone moieties.

    Trifluoromethyl ketones: Contain the trifluoromethyl group but differ in their overall structure and functional groups.

    Pyrimidinyl hydrazones: Similar hydrazone moiety but may vary in the substituents on the pyrimidine ring.

The uniqueness of ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21F3N4O5

Molecular Weight

454.4 g/mol

IUPAC Name

ethyl (Z)-2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene]methyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C20H21F3N4O5/c1-5-32-18(29)13(11(2)28)10-24-27-19-25-14(9-17(26-19)20(21,22)23)12-6-7-15(30-3)16(8-12)31-4/h6-10,28H,5H2,1-4H3,(H,25,26,27)/b13-11-,24-10+

InChI Key

DDAUGZQGBGLJOT-XCCUDKMUSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C=N/NC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NNC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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